molecular formula C10H10BrFO2 B8667873 4-(4-Bromo-2-fluorophenyl)butanoic acid

4-(4-Bromo-2-fluorophenyl)butanoic acid

Cat. No.: B8667873
M. Wt: 261.09 g/mol
InChI Key: SOYWIKHIJNIPQO-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid characterized by a butanoic acid chain linked to a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. The bromine and fluorine substituents are electron-withdrawing groups, which may enhance the acidity of the carboxylic acid moiety compared to non-halogenated analogs .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

4-(4-bromo-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrFO2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

SOYWIKHIJNIPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylbutanoic Acids

4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)
  • Structure : Lacks the ortho-fluoro substituent.
  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Molecular Weight : 243.1 g/mol.
  • Physicochemical Properties :
    • Melting Point: 67 °C.
    • Boiling Point: 176 °C (3 mmHg).
    • Density: 1.463 g/cm³ .
  • Key Differences : The absence of fluorine reduces electron-withdrawing effects, likely resulting in weaker acidity compared to the target compound.
4-(2-Bromo-4-chlorophenoxy)butanoic Acid
  • Structure: Phenoxy group (oxygen bridge) instead of a direct phenyl linkage; Br (ortho) and Cl (para).
  • Molecular Formula : C₁₀H₁₀BrClO₃.
  • Molecular Weight : 293.54 g/mol .
  • Key Differences: The phenoxy group introduces an ether linkage, altering solubility and biological activity. Chlorine’s electronegativity further modulates reactivity.

Multi-Substituted Phenylbutanoic Acids

4-Bromo-2,2-diphenylbutanoic Acid (CAS 37742-98-6)
  • Structure: Two phenyl groups at the 2-position of the butanoic acid chain.
  • Molecular Formula : C₁₆H₁₅BrO₂.
  • Key Differences : The diphenyl substitution increases steric hindrance and molecular weight (expected >300 g/mol), reducing solubility in polar solvents .
4-(2,5-Dimethoxyphenyl)butanoic Acid
  • Structure : Methoxy groups (electron-donating) at positions 2 and 4.
  • Molecular Formula : C₁₂H₁₆O₄.
  • Molecular Weight : 224.25 g/mol.
  • Physicochemical Properties :
    • Melting Point: 67–71 °C.
    • Density: 1.133 g/cm³ .
  • Key Differences : Methoxy groups decrease acidity compared to halogenated analogs. The lower molecular weight enhances volatility.

Functionalized Butanoic Acid Derivatives

4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic Acid (CAS 1396962-29-0)
  • Structure : Contains amide and carbamoyl groups.
  • Molecular Formula : C₁₂H₁₃FN₂O₄.
  • Molecular Weight : 268.24 g/mol .
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • Structure : Trifluoromethylpyrazole linked to acetic acid.
  • Molecular Formula : C₆H₅F₃N₂O₂.
  • Molecular Weight : 222.17 g/mol .
  • Key Differences : The trifluoromethyl group and pyrazole ring confer distinct electronic and steric properties, favoring agrochemical applications.

Research Implications

  • Acidity and Reactivity: Halogen substituents (Br, F) enhance acidity, making 4-(4-Bromo-2-fluorophenyl)butanoic acid a strong candidate for catalytic or pharmaceutical applications requiring proton donation .
  • Biological Activity: Phenoxy analogs like MCPB and 2,4-DB are established herbicides , suggesting that the target compound’s halogenated structure may also exhibit herbicidal or antimicrobial properties.
  • Synthetic Utility: The compound’s bromine atom offers a handle for further functionalization via cross-coupling reactions, as seen in ’s synthesis of ethyl butanoate derivatives .

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